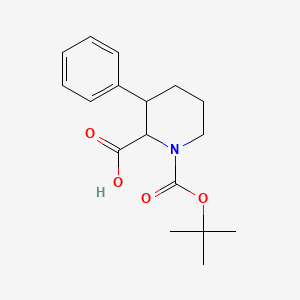
1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid
Vue d'ensemble
Description
The compound “1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid” is a type of organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .Molecular Structure Analysis
The molecular formula of “1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid” is C12H21NO4 .Chemical Reactions Analysis
The Boc group can be removed from the compound under acidic conditions. The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It is air sensitive and heat sensitive .Applications De Recherche Scientifique
Organic Synthesis and Peptide Research
1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid serves as a critical intermediate in the synthesis of functionalized amino acid derivatives. These derivatives are investigated for their potential in designing new anticancer agents. For instance, a series of N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide and 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide were synthesized and evaluated for their cytotoxicity against human cancer cell lines, showing promising results for ovarian and oral cancers (Kumar et al., 2009).
Chemical Modifications and Synthesis Techniques
The compound is also used in various chemical modification techniques and synthesis strategies. For example, tert-butoxycarbonylation reactions, where the Boc group is introduced to protect amino groups during peptide synthesis, highlight its utility in generating protected amines via mild and efficient methods. This includes a one-pot Curtius rearrangement process that facilitates the transformation of carboxylic acids into tert-butyl carbamates under conditions that are compatible with a variety of substrates (Lebel & Leogane, 2005).
Protective Group Strategies
Another application involves its use in protective group strategies where its tert-butoxycarbonyl group offers a convenient handle for further chemical transformations. This is evident in the synthesis of N-tert.-butoxycarbonyl-(α-phenyl)aminomethylphenoxyacetic acid, which serves as a handle in solid-phase synthesis of peptide α-carboxamides, showing its suitability and efficiency in peptide modification processes (Gaehde & Matsueda, 2009).
Novel Reagents and Method Development
Furthermore, the development of novel reagents and methods for tert-butoxycarbonylation illustrates the compound's significant role in advancing synthetic organic chemistry. The tert-butoxycarbonylation of acidic proton-containing substrates using innovative reagents demonstrates its contribution to chemoselective reactions under mild conditions, enhancing efficiency and yield in organic synthesis (Saito et al., 2006).
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as those with a tert-butyloxycarbonyl (boc) group, are commonly used in organic synthesis for the protection of amino groups . The Boc group can be added to amines under aqueous conditions .
Mode of Action
The compound “1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid” likely interacts with its targets through a mechanism involving the tert-butyloxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves to protect the amine during the reaction, preventing it from reacting with other substances in the mixture .
Biochemical Pathways
The boc group is known to play a crucial role in the synthesis of various compounds, including functionalized heteroarenes, which are ubiquitous in alkaloid natural products, pharmaceuticals, and materials . The Boc group diminishes the nucleophilicity of sp2-hybridized nitrogen atoms of indoles, 1,2-indazoles, pyrroles, and related structures .
Pharmacokinetics
The boc group is known to be stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , which suggests that compounds containing this group may have specific pharmacokinetic properties.
Result of Action
The boc group’s role in protecting amines during reactions is well-documented . This protection allows for the successful synthesis of various compounds, including functionalized heteroarenes .
Action Environment
The action of “1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid” likely depends on several environmental factors. For instance, the addition of the Boc group to amines occurs under aqueous conditions . Furthermore, the deprotection of the Boc group can occur under various conditions, including the presence of strong acids such as trifluoroacetic acid in dichloromethane, or with hydrochloric acid in methanol .
Safety and Hazards
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-7-10-13(14(18)15(19)20)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSXGIUXOYNBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662857 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid | |
CAS RN |
321983-19-1 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-3-phenylpiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



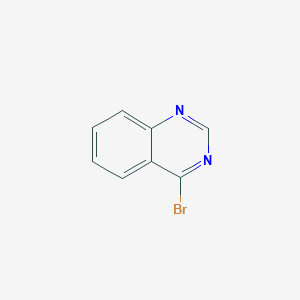


![Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate](/img/structure/B1520867.png)

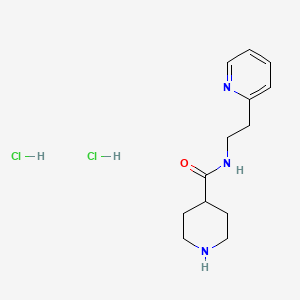
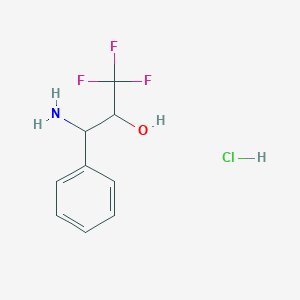
![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1520871.png)
![1-methyl-5-[(methylamino)carbonyl]-1H-pyrrole-3-sulfonyl chloride](/img/structure/B1520872.png)
![N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B1520873.png)
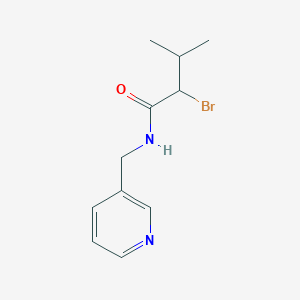

![2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1520879.png)
